
YM 202074
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
YM 202074 is synthesized through a multi-step process involving the formation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the cyclohexyl and methoxyethyl groups. The key steps include:
Formation of the thiazolo[3,2-a]benzimidazole core: This involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the cyclohexyl group: This is typically achieved through alkylation reactions using cyclohexyl halides.
Introduction of the methoxyethyl group: This step involves the use of methoxyethyl halides under basic conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and recrystallization .
Chemical Reactions Analysis
Types of Reactions
YM 202074 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyethyl and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups.
Scientific Research Applications
Therapeutic Applications
1. Neuropsychiatric Disorders
- Anxiety and Depression: Research indicates that by modulating excitatory neurotransmission through mGluR1 inhibition, YM 202074 may alleviate symptoms associated with anxiety and depression. Studies have shown its efficacy in blocking mGluR1-mediated signaling pathways, making it a candidate for therapeutic development in these areas .
2. Stroke and Neuroprotection
- Stroke Treatment: In animal models, this compound has demonstrated significant neuroprotective effects following induced middle cerebral artery occlusion (MCAO). Infusion of this compound resulted in a dose-dependent improvement in neurological deficits and a reduction in infarct volume. Notably, these effects were sustained even when treatment was delayed by up to two hours post-ischemia .
Data Tables
Case Studies
Case Study 1: Neuroprotection in Stroke
- In a study involving rats subjected to MCAO, administration of this compound at doses of 10 or 20 mg/kg/h resulted in notable improvements in neurological function and significant reductions in brain infarct size. The study concluded that this compound could serve as an effective neuroprotective agent for stroke management, with effects lasting up to one week post-treatment .
Case Study 2: Imaging Applications
Mechanism of Action
YM 202074 exerts its effects by binding to an allosteric site on the metabotropic glutamate receptor type 1 (mGluR1). This binding inhibits the receptor’s activity, leading to a decrease in the production of inositol phosphates. The compound’s high affinity and selectivity for mGluR1 make it a valuable tool for studying the receptor’s role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
YM 298198: Another selective antagonist of mGluR1 with similar binding properties.
PF-04531083: A compound with similar neuroprotective effects but different molecular targets.
Uniqueness
YM 202074 is unique due to its high affinity and selectivity for mGluR1, making it a valuable tool for studying the receptor’s role in various diseases. Its neuroprotective effects and potential therapeutic applications further distinguish it from other similar compounds .
Biological Activity
YM 202074, a selective antagonist for the metabotropic glutamate receptor type 1 (mGluR1), has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, summarizing key research findings, in vitro and in vivo studies, and its implications in drug development.
Overview of this compound
This compound is characterized as a high-affinity antagonist for mGluR1, which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. The compound's chemical structure and properties contribute to its selectivity and efficacy in binding to mGluR1, making it a valuable tool for studying glutamatergic signaling pathways.
Binding Affinity
This compound exhibits a high binding affinity for mGluR1, with studies indicating an IC50 value that suggests potent inhibition of receptor activity. This selectivity is pivotal for minimizing off-target effects associated with broader-spectrum glutamate receptor antagonists. The pharmacological characterization of this compound includes:
- IC50 Values : Indicates the concentration required to inhibit 50% of the receptor activity.
- Selectivity : Minimal binding to other metabotropic receptors (e.g., mGluR5), which is essential for targeted therapeutic effects.
Parameter | Value |
---|---|
Binding Affinity (IC50) | Low nanomolar range |
Selectivity | High for mGluR1 |
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits glutamate-induced calcium mobilization in cells expressing mGluR1. This was quantified by measuring the percentage of inhibition relative to maximal glutamate responses.
- Calcium Mobilization Assays : These assays revealed that this compound significantly reduces intracellular calcium levels upon glutamate stimulation, confirming its antagonistic action on mGluR1.
Animal Models
In vivo studies utilizing animal models have further elucidated the pharmacodynamics of this compound. Notably, PET imaging studies have been employed to assess the compound's brain penetration and receptor occupancy.
- Brain Penetration : The calibrated Mouse Brain Uptake Assay indicated rapid blood-brain barrier penetration, with a permeability coefficient comparable to known reference compounds.
- Receptor Occupancy : PET imaging demonstrated specific binding to mGluR1 in vivo, confirming the compound's ability to occupy the receptor effectively.
Study Type | Findings |
---|---|
PET Imaging | Confirmed brain penetration |
Receptor Occupancy | Specific binding to mGluR1 |
Case Studies and Applications
Research involving this compound has highlighted its potential therapeutic applications, particularly in conditions such as anxiety disorders, schizophrenia, and neurodegenerative diseases. For instance:
- Anxiety Models : In rodent models of anxiety, administration of this compound has resulted in reduced anxiety-like behaviors, suggesting its utility as a treatment option.
- Neurodegenerative Disease Models : Studies indicate that this compound may mitigate neuroinflammation and neuronal loss associated with diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for YM 202074, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis protocols for this compound typically involve multi-step organic reactions, such as nucleophilic substitutions or catalytic cross-coupling. Reaction parameters (e.g., temperature, solvent polarity, catalyst loading) must be systematically optimized. For reproducibility, document deviations from literature methods and characterize intermediates via HPLC or NMR .
- Example Table:
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | Pd(OAc)₂, DMF, 80°C | 65 | 95% |
2 | K₂CO₃, EtOH, reflux | 78 | 98% |
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer: Use -/-NMR for backbone confirmation, mass spectrometry for molecular weight, and X-ray crystallography (if crystalline) for absolute stereochemistry. Compare observed data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?
- Methodological Answer: Standard assays include enzyme inhibition (IC₅₀ determination via fluorescence/quenching), cell viability (MTT assay), and receptor binding (radioligand displacement). Include positive/negative controls and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be resolved across independent studies?
- Methodological Answer: Conduct meta-analyses of published data to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal techniques (e.g., CRISPR knockouts for target validation) and apply statistical tools (ANOVA, Bland-Altman plots) to assess reproducibility .
Q. What strategies optimize this compound’s selectivity profile to mitigate off-target effects in vivo?
- Methodological Answer: Employ structure-activity relationship (SAR) studies with analogs modified at key pharmacophores. Use molecular docking to predict binding affinities and in silico toxicity screens (e.g., ProTox-II) to prioritize candidates. Validate selectivity via kinome-wide profiling .
Q. How do solvent polymorphism and crystallization conditions affect this compound’s physicochemical stability?
- Methodological Answer: Perform accelerated stability studies (40°C/75% RH) on polymorphic forms identified via XRD. Monitor degradation products using LC-MS and correlate with thermodynamic parameters (ΔH, ΔS) from DSC. Optimize formulations using co-solvents or lyophilization .
Q. What computational models best predict this compound’s pharmacokinetic parameters, and how can in vitro-in vivo correlations (IVIVC) be improved?
- Methodological Answer: Combine physiologically based pharmacokinetic (PBPK) modeling with microsomal clearance data (human/rodent). Validate predictions using cassette dosing in preclinical models. Adjust for species-specific differences in CYP450 metabolism .
Q. Guidelines for Rigorous Research Design
- Feasibility Testing : Pilot experiments must confirm assay sensitivity and compound solubility before full-scale studies .
- Ethical Compliance : For studies involving biological samples, include IRB approvals and informed consent documentation .
- Data Transparency : Deposit raw datasets in repositories (e.g., Zenodo) and cite them in supplementary materials .
Q. Common Pitfalls to Avoid
- Overgeneralization : Narrow questions like “How does this compound affect cancer?” lack mechanistic specificity. Reframe to target specific pathways (e.g., “this compound’s role in ROS-mediated apoptosis in NSCLC”) .
- Unvalidated Assumptions : Avoid attributing observed effects solely to primary targets without counter-screens for secondary interactors .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABHEZNVNBKOQJ-VQYXCCSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H72N8O16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.